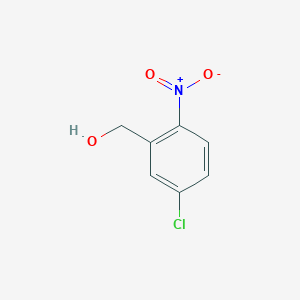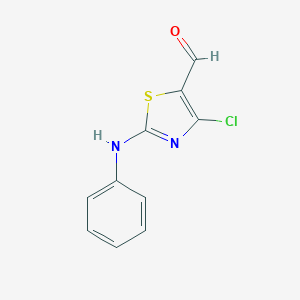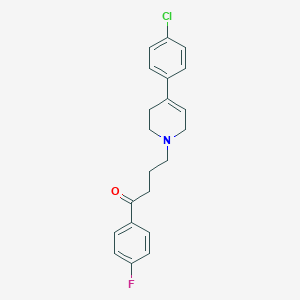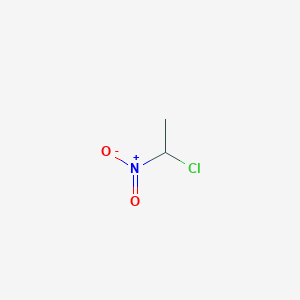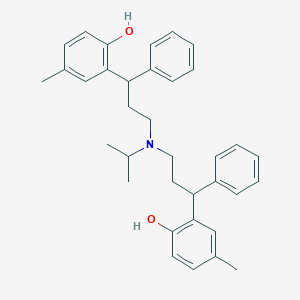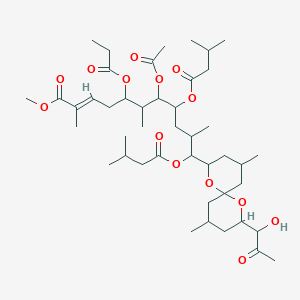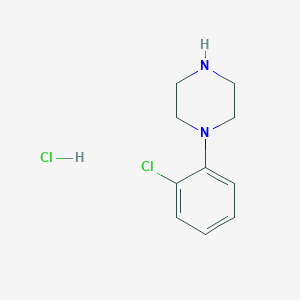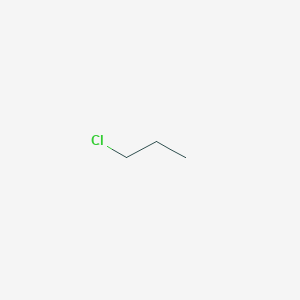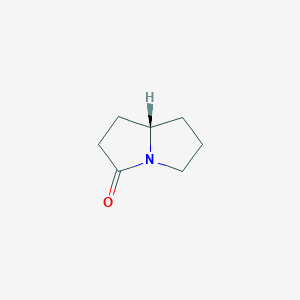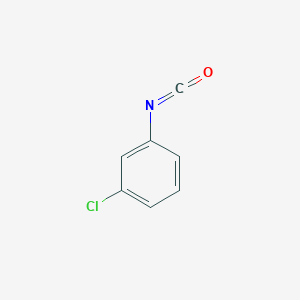
5-Methyl-3-heptanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
5-Methyl-3-heptanone oxime is synthesized through the oximation of 5-methyl-3-heptanone. This reaction involves the condensation of the ketone with hydroxylamine . The industrial production of this compound typically follows this synthetic route, ensuring a stable and high-quality product for use in various applications .
Chemical Reactions Analysis
5-Methyl-3-heptanone oxime undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methyl-3-heptanone oxime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of oxime chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of bioactive compounds.
Industry: Widely used in the fragrance industry to impart green, fresh, and natural notes to perfumes and other scented products .
Mechanism of Action
The mechanism of action of 5-Methyl-3-heptanone oxime involves its interaction with olfactory receptors, leading to the perception of its characteristic green and leafy aroma. At the molecular level, this compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
5-Methyl-3-heptanone oxime is unique in its ability to impart a green and leafy aroma, making it distinct from other similar compounds. Some similar compounds include:
Spirogalbanone: Known for its green and woody notes.
Vetiveryl Acetate: Provides a fresh and earthy aroma.
Triplal: Offers green and floral notes.
Compared to these compounds, this compound stands out for its intense green and ivy-like scent, making it a preferred choice for recreating fig leaf and other green notes in perfumery .
Properties
CAS No. |
22457-23-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+ |
InChI Key |
CBVWMGCJNPPAAR-CMDGGOBGSA-N |
SMILES |
CCC(C)CC(=NO)CC |
Isomeric SMILES |
CCC(C)C/C(=N/O)/CC |
Canonical SMILES |
CCC(C)CC(=NO)CC |
Key on ui other cas no. |
22457-23-4 |
physical_description |
Liquid |
Pictograms |
Irritant |
Synonyms |
5-Methyl-3-heptanone Oxime; Ethyl 2-Methylbutyl Ketoxime; NSC 166310 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


